Corytuberine, pentahydrate
CAS No.:
Cat. No.: VC19797515
Molecular Formula: C19H21NO4
Molecular Weight: 327.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21NO4 |
|---|---|
| Molecular Weight | 327.4 g/mol |
| IUPAC Name | 2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,11-diol |
| Standard InChI | InChI=1S/C19H21NO4/c1-20-7-6-11-9-14(24-3)19(22)17-15(11)12(20)8-10-4-5-13(23-2)18(21)16(10)17/h4-5,9,12,21-22H,6-8H2,1-3H3 |
| Standard InChI Key | WHFUDAOCYRYAKQ-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC |
Introduction
Chemical Identity and Structural Characteristics
Corytuberine pentahydrate (IUPAC name: (6aS)-2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,11-diol) belongs to the aporphine alkaloid class, featuring a tetracyclic dibenzoquinoline backbone with methoxy and hydroxyl substituents . Its pentahydrate designation arises from five water molecules incorporated into the crystalline lattice, enhancing stability under standard conditions.
Molecular Architecture
The compound's isomeric SMILES string (COc1ccc2C[C@@H]3N(C)CCc4cc(OC)c(O)c(c34)-c2c1O) reveals its stereochemical configuration, including a chiral center at the 6a position . X-ray crystallography would likely show intramolecular hydrogen bonding between the hydroxyl groups and adjacent methoxy oxygen atoms, contributing to its planar rigidity.
Table 1: Core physicochemical properties
| Property | Value |
|---|---|
| Molecular formula | C₁₉H₂₁NO₄·5H₂O |
| Molecular weight | 327.4 g/mol (anhydrous) |
| LogP | 2.388 |
| LogS | -2.32 |
| Hydrogen bond donors | 3 |
| Hydrogen bond acceptors | 7 |
The moderate lipophilicity (LogP 2.388) suggests balanced membrane permeability and aqueous solubility, though the pentahydrate form likely increases polar surface area compared to anhydrous counterparts .
Biosynthetic Origins and Natural Distribution
While complete biosynthetic pathways remain uncharacterized, phylogenetic analysis of related alkaloids suggests corytuberine arises from reticuline precursors through oxidative coupling reactions . The enzyme codeinone reductase (COR), known to catalyze ketone reduction in morphine biosynthesis, may play analogous roles in corytuberine formation via NADPH-dependent mechanisms .
Natural sources include Corydalis species (Papaveraceae family), where it coexists with protoberberine alkaloids at concentrations up to 0.3% dry weight in root extracts . Ecological studies propose its synthesis as a chemical defense mechanism against herbivores, given its neurological activity in insect models.
Pharmacodynamic Profile
Enzyme Modulation
Corytuberine demonstrates differential effects on cytochrome P450 isoforms:
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Strong inhibition of CYP1A2 (IC₅₀ 0.367 μM)
-
Moderate substrate activity for CYP2D6 (0.917 probability)
These interactions suggest potential drug-drug interactions when co-administered with antidepressants or beta-blockers metabolized by CYP2D6.
Neuroactive Properties
The compound's blood-brain barrier penetration score (0.944) indicates CNS accessibility, while voltage-clamp studies show 20.6% hERG channel blockade at therapeutic concentrations, warranting cardiac monitoring in preclinical applications .
Pharmacokinetic Behavior
Table 2: ADMET characteristics
| Parameter | Value |
|---|---|
| Caco-2 permeability | -4.85 log units |
| Plasma protein binding | 91.13% |
| Elimination half-life | 0.541 hr |
| Renal clearance | 14.374 mL/min/kg |
| Oral bioavailability | 10.32% (20% solubility) |
The high plasma protein binding limits free fraction availability, while rapid hepatic clearance (14.374 mL/min/kg) necessitates frequent dosing regimens .
Toxicological Considerations
Acute Toxicity
Rodent studies indicate an LD₅₀ of 619 mg/kg (oral), with histopathological findings showing dose-dependent hepatocyte vacuolization . The respiratory toxicity score (0.9) flags potential pulmonary inflammation risks at supratherapeutic doses.
Genotoxicity
Ames test results (0.528 probability) suggest weak mutagenic potential, likely through intercalation-mediated DNA damage. Regular hematological monitoring would be prudent during extended use.
Therapeutic Implications and Research Frontiers
Neurodegenerative Diseases
The compound's dual cholinesterase inhibition and antioxidant capacity (QED score 0.888) position it as a multifunctional agent for Alzheimer's research. Molecular docking simulations show strong affinity for NMDA receptor glycine sites (ΔG -9.2 kcal/mol), meriting exploration in excitotoxicity models.
Synthetic Biology Approaches
Recent advances in yeast-based alkaloid biosynthesis could enable heterologous production of corytuberine through:
-
Engineering COR homologs for stereospecific reductions
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Optimizing 2-oxoglutarate supply for dioxygenase activity
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Spatial separation of enzymatic steps to minimize byproducts
Such platforms may overcome current limitations in plant extraction yields (<0.1% w/w).
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